molecular formula C17H13FN2OS B2357252 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide CAS No. 478042-51-2

2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2357252
CAS No.: 478042-51-2
M. Wt: 312.36
InChI Key: IFLSPKSCDWIOKZ-UHFFFAOYSA-N
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Description

2-Benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide (CAS 478042-51-2) is a synthetic small molecule featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound has a molecular formula of C17H13FN2OS and a molecular weight of 312.36 g/mol . Its structure consists of a benzyl substituent at the 2-position of the thiazole ring and a 4-fluorophenyl carboxamide group at the 4-position, creating a distinct pharmacophore for bioactivity investigation. The thiazole ring is a significant heterocycle in drug discovery due to its presence in various therapeutic agents and its ability to participate in key electronic interactions with biological targets . The mesoionic nature of related sulfur-containing heterocycles, such as 1,3,4-thiadiazoles, is known to enhance the capacity of compounds to cross cellular membranes and interact with biological targets, which can contribute to good oral absorption and bioavailability . Furthermore, the presence of sulfur atoms in these heterocycles creates regions of low electron density that can facilitate easier interaction with target proteins . Research Applications and Potential Mechanisms This compound is primarily investigated in preclinical research for its potential anticancer and anti-inflammatory properties. Thiazole derivatives have demonstrated significant promise in these research areas, with studies indicating their ability to modulate key cellular pathways involved in disease progression . Specifically, thiazole-based compounds have been shown in research settings to interfere with DNA replication processes by acting as bioisosteres of nucleic acid bases . Other research has revealed that certain thiazole derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest in the sub-G1 phase and promoting apoptosis through caspase-3 activation . Some structural analogs have also exhibited antimetastatic potential by inhibiting cell migration and invasion in experimental models . In inflammation research, thiazole derivatives have been studied for their ability to potentially inhibit key enzymes like COX and LOX, as well as modulate signaling pathways such as MAPK, JNK, and JAK-STAT . Handling and Storage This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Proper safety precautions should be followed during handling, and storage conditions should be maintained as specified by the supplier. Researchers should consult the safety data sheet for detailed hazard and precautionary information.

Properties

IUPAC Name

2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-13-6-8-14(9-7-13)19-17(21)15-11-22-16(20-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLSPKSCDWIOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327046
Record name 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820087
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478042-51-2
Record name 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid Chloride Mediated Coupling

  • Synthesis of Thiazole-4-Carbonyl Chloride :

    • Thiazole-4-carboxylic acid (1 equiv) is treated with thionyl chloride (SOCl₂, 2 equiv) in dry dichloromethane at 0°C for 2 hours.
    • Excess SOCl₂ is removed under vacuum to obtain the acyl chloride as a yellow oil.
  • Amidation with 4-Fluoroaniline :

    • 4-Fluoroaniline (1.2 equiv) is added dropwise to the acyl chloride in anhydrous THF.
    • Triethylamine (3 equiv) is used as a base to scavenge HCl.
    • Reaction progress is monitored by TLC (hexane:ethyl acetate = 3:1), with typical yields of 68–72%.

Carbodiimide-Based Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) is preferred:

Reagent Role Equiv Conditions
EDC Coupling agent 1.5 0°C → RT, 12 h
HOBt Activator 1.5 N₂ atmosphere
4-Fluoroaniline Nucleophile 1.2 DMF or DCM as solvent

This method achieves 80–85% yield with minimal racemization, making it suitable for gram-scale synthesis.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed approach enables modular construction of the benzyl-thiazole moiety:

  • Thiazole Boronic Ester Preparation :

    • 4-Carboxamide-2-bromothiazole is reacted with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst.
  • Coupling with Benzyl Halides :

    • The boronic ester undergoes cross-coupling with benzyl bromide in a mixture of 1,4-dioxane and aqueous K₂CO₃ at 90°C.

This method allows for late-stage functionalization but requires stringent anhydrous conditions and palladium removal steps.

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound thiazole cores have been utilized:

  • Resin Functionalization :

    • Wang resin is esterified with Fmoc-protected thiazole-4-carboxylic acid using DIC/HOBt.
  • Amide Coupling :

    • 4-Fluoroaniline is coupled via standard Fmoc deprotection (piperidine/DMF) followed by HATU activation.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact
Reaction Temperature 70–80°C Higher temps accelerate cyclization
Solvent Polarity ε = 4–6 (e.g., THF) Enhances intermediate solubility
Catalyst Loading 5 mol% Pd for couplings Balances cost and activity
pH during Workup 7–8 Prevents acid hydrolysis of amide

Meticulous control of these factors reduces byproducts such as:

  • Over-oxidized Thiazoles : Mitigated by limiting iodine stoichiometry to 1.1 equiv.
  • Diastereomeric Amides : Suppressed via low-temperature coupling (-10°C).

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.65–7.12 (m, 9H, aromatic), 5.32 (s, 2H, benzyl-CH₂).
    • ¹³C NMR : 167.8 ppm (C=O), 152.1 ppm (thiazole C-2).
  • Mass Spectrometry :

    • ESI-MS : m/z 313.1 [M+H]⁺, consistent with molecular formula C₁₇H₁₃FN₂OS.
  • HPLC Purity :

    • >99% purity achieved using a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-Benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding interactions. These combined effects contribute to the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes structurally related thiazole-4-carboxamide derivatives, highlighting key differences in substituents and molecular properties:

Compound Name Substituent at Thiazole-2 Substituent at Carboxamide-N Molecular Formula Molar Mass (g/mol) Key Features
2-Benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide (Target Compound) Benzyl 4-Fluorophenyl C₁₇H₁₄FN₂OS 325.37 Electron-withdrawing fluorine enhances polarity; benzyl increases lipophilicity.
N-(4-Fluorophenyl)-2-(phenylsulfonamido)-1,3-thiazole-4-carboxamide Phenylsulfonamido 4-Fluorophenyl C₁₆H₁₂FN₃O₃S₂ 393.42 Sulfonamide group introduces hydrogen-bonding potential; higher polarity.
2-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide 4-Chlorobenzyl 4-Methoxybenzyl C₁₉H₁₇ClN₂O₂S 372.87 Chlorine (electron-withdrawing) vs. methoxy (electron-donating); altered electronic effects.
2-(4-Methoxybenzyl)-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide 4-Methoxybenzyl 4-Fluorophenyl C₁₈H₁₆FN₂O₂S 355.39 Methoxy group increases electron density; may enhance solubility in polar solvents.
2-[4-(Benzyloxy)-2-fluorophenyl]-N-(4-fluorobenzyl)-1,3-thiazole-4-carboxamide 4-Benzyloxy-2-fluorophenyl 4-Fluorobenzyl C₂₄H₁₇F₂N₂O₂S 453.47 Bulky benzyloxy group introduces steric hindrance; dual fluorine atoms may affect binding.

Key Structural and Functional Differences

  • Chlorine (in the 4-chlorobenzyl analog) is more electronegative than fluorine, which may alter dipole moments and intermolecular interactions .
  • Hydrogen-Bonding Capacity :

    • The sulfonamido group in offers additional hydrogen-bonding sites, which could enhance target engagement in polar environments but reduce membrane permeability compared to the target’s benzyl group.

Hypothetical Pharmacological Implications

  • Receptor Binding : Fluorinated analogs (e.g., ) are often explored in kinase inhibitors or antimicrobial agents due to fluorine’s ability to modulate bioavailability and target affinity .
  • Solubility and Permeability : The 4-methoxybenzyl group in may improve aqueous solubility compared to the target’s benzyl group, but at the cost of reduced lipophilicity.

Biological Activity

2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, characterized by its unique structure which includes a benzyl group, a fluorophenyl group, and a carboxamide group. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name is 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide. Its molecular formula is C17H13FN2OSC_{17}H_{13}FN_2OS, and it features a thiazole ring that contributes to its biological activity through interactions with various molecular targets.

The biological activity of 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The thiazole ring can modulate the activity of specific enzymes.
  • Binding Affinity : The fluorophenyl group enhances binding affinity to biological targets.
  • Hydrogen Bonding : The carboxamide group participates in hydrogen bonding, facilitating interactions with receptors.

Anticancer Activity

A notable area of interest is the compound's anticancer properties. Preliminary studies suggest that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide have demonstrated selective cytotoxicity against a range of human tumor cell lines, including:

  • Human cervical carcinoma (HeLa)
  • Colon adenocarcinoma (CaCo-2)
  • Breast cancer cells

In vitro studies reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
2-Benzyl-N-(4-fluorophenyl)-succinamic acidStructureModerate anticancer activity
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamideStructureAntimicrobial properties
2-Benzyl-N,N’-bis(4-fluorophenyl)malonamideStructureAnticancer and anti-inflammatory

This table illustrates that while other compounds show similar activities, the presence of the thiazole ring in 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide may confer distinct advantages in terms of reactivity and biological efficacy.

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

  • Anticancer Efficacy : A study demonstrated that a derivative similar to 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.143 µM to 9.27 µM .
  • Antimicrobial Testing : Another investigation focused on thiazole derivatives showed promising results against Staphylococcus aureus and other pathogens, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via the Hantzsch thiazole synthesis (common for thiazole derivatives). This involves reacting a substituted thiourea with an α-halo ketone in a polar solvent (e.g., ethanol) under reflux. Key parameters for optimization include:

  • Temperature : Maintain reflux (~78°C for ethanol) to ensure reactivity without decomposition.
  • Reaction Time : Monitor via TLC or HPLC to avoid over-reaction.
  • Purification : Use recrystallization or column chromatography to isolate the product.
  • Yield improvements may require iterative adjustments to stoichiometry or solvent polarity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Answer :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions and aromaticity (e.g., benzyl and fluorophenyl groups).
  • IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm1^{-1}).
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

  • Answer :

  • Solubility : Likely low in water (common for thiazole carboxamides); use DMSO or DMF for in vitro assays.
  • Stability : Assess via accelerated stability studies (e.g., pH, temperature variations). Hydrolytic sensitivity of the carboxamide group may require storage at −20°C under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values) across studies?

  • Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls.
  • Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis.
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., fluorophenyl-thiazole derivatives) to identify trends.
  • Address solvent effects (e.g., DMSO concentration) on activity .

Q. What strategies enhance target selectivity of the thiazole core against kinases or other enzymes?

  • Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Modify the benzyl group (e.g., introduce electron-withdrawing substituents) to modulate electron density.
  • Replace the fluorophenyl group with bioisosteres (e.g., chlorophenyl) to probe steric effects.
  • Computational Docking : Use molecular dynamics simulations to predict binding interactions (e.g., MAPK1 kinase binding pocket) .

Q. How can metabolic stability and toxicity be systematically evaluated during preclinical development?

  • Answer :

  • In Vitro Models :
  • Liver Microsomes : Assess phase I metabolism (CYP450 enzymes).
  • Hepatocyte Assays : Evaluate phase II conjugation (e.g., glucuronidation).
  • Toxicity Screens :
  • Ames Test : Mutagenicity potential.
  • hERG Assay : Cardiotoxicity risk.
  • ADME Profiling : Use LC-MS/MS to quantify plasma protein binding and half-life .

Q. What computational approaches predict the compound’s binding mode to biological targets?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., kinase ATP-binding sites).
  • QSAR Modeling : Corrogate electronic (e.g., logP) and steric descriptors (e.g., polar surface area) with activity data.
  • MD Simulations : Validate docking poses by simulating ligand-protein dynamics over nanoseconds .

Methodological Considerations

  • Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
  • Experimental Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) and biological assay protocols in detail.
  • Advanced Purification : Employ preparative HPLC for isomers or byproducts that may skew biological results .

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